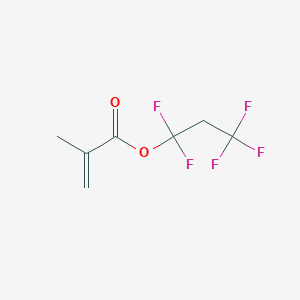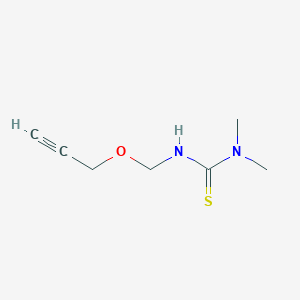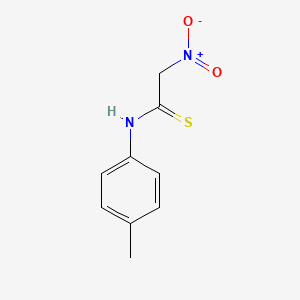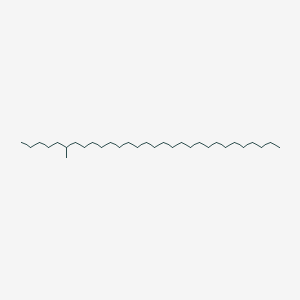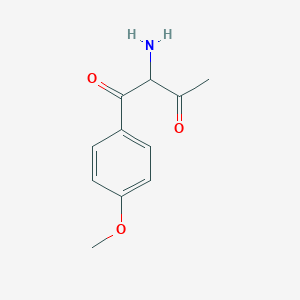
2-Amino-1-(4-methoxyphenyl)butane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(4-methoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.226 g/mol It is characterized by the presence of an amino group, a methoxyphenyl group, and a butane-1,3-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methoxyphenyl)butane-1,3-dione typically involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate . The reaction is carried out under reflux conditions in ethanol, followed by the addition of an acid catalyst to facilitate the cyclization process. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-Amino-1-(4-methoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
2-Amino-1-(4-methoxyphenyl)butane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-1-(4-methoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(4-Methoxyphenyl)butane-1,3-dione: Similar in structure but lacks the amino group.
2-Amino-1-(4-hydroxyphenyl)butane-1,3-dione: Similar but has a hydroxy group instead of a methoxy group.
2-Amino-1-(4-ethoxyphenyl)butane-1,3-dione: Similar but has an ethoxy group instead of a methoxy group.
Uniqueness
2-Amino-1-(4-methoxyphenyl)butane-1,3-dione is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions, making the compound versatile for various applications.
属性
CAS 编号 |
84490-20-0 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
2-amino-1-(4-methoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C11H13NO3/c1-7(13)10(12)11(14)8-3-5-9(15-2)6-4-8/h3-6,10H,12H2,1-2H3 |
InChI 键 |
KUQULLZHVXPIFI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C(=O)C1=CC=C(C=C1)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


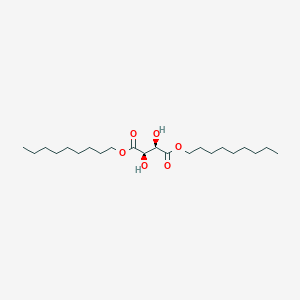
![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
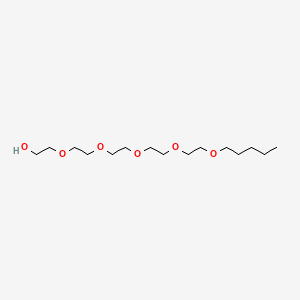
![Phosphine, diphenyl[(phenylthio)methyl]-](/img/structure/B14415175.png)
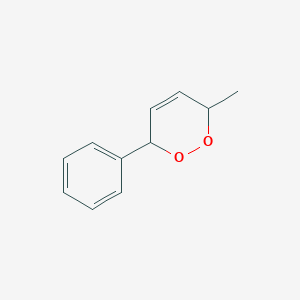
silane](/img/structure/B14415188.png)
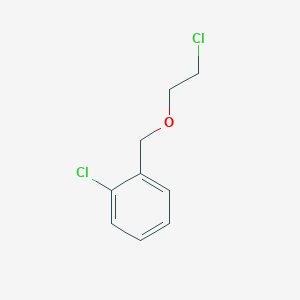
![[(Tert-butoxyethynyl)sulfanyl]benzene](/img/structure/B14415200.png)
